molecular formula C15H21NO4 B13586850 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid

Cat. No.: B13586850
M. Wt: 279.33 g/mol
InChI Key: KZUQAVCHEXVTTF-UHFFFAOYSA-N
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Description

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is a compound that features a benzoic acid moiety linked to a propyl chain, which is further connected to an amino group protected by a tert-butoxycarbonyl (BOC) group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the protection of the amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate is common to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid primarily involves the protection and deprotection of the amino group. The BOC group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, allowing for the synthesis of a wide range of compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a BOC-protected amine. This makes it particularly useful in organic synthesis for protecting amine groups while allowing for further functionalization of the benzoic acid .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-5-7-11-6-4-8-12(10-11)13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

KZUQAVCHEXVTTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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